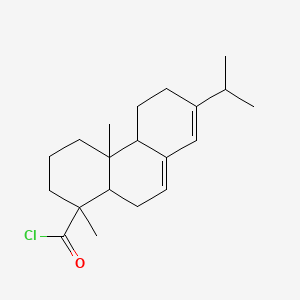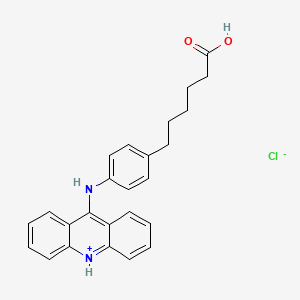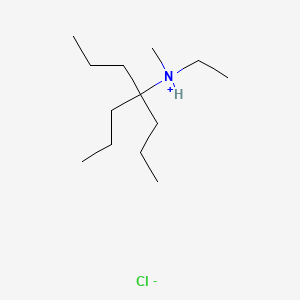
Dichlorobis(pentane-2,4-dionato-O,O')platinum
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is a metal-organic compound that features platinum as its central metal atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(pentane-2,4-dionato-O,O’)platinum typically involves the reaction of platinum(II) chloride with pentane-2,4-dione (acetylacetone) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as ethanol or acetone .
Industrial Production Methods
While specific industrial production methods for Dichlorobis(pentane-2,4-dionato-O,O’)platinum are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorobis(pentane-2,4-dionato-O,O’)platinum undergoes various types of chemical reactions, including:
Substitution Reactions: Where ligands in the coordination sphere of platinum are replaced by other ligands.
Oxidation-Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions
Common reagents used in these reactions include halides, phosphines, and other ligands that can coordinate to the platinum center. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of platinum complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dichlorobis(pentane-2,4-dionato-O,O’)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes.
Biology: Investigated for its potential use in biological systems, including as an anticancer agent.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer.
Industry: Utilized in catalysis and other industrial processes.
Wirkmechanismus
The mechanism of action of Dichlorobis(pentane-2,4-dionato-O,O’)platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites in these molecules, leading to changes in their structure and function. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce cell death by disrupting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichlorobis(pentane-2,4-dionato-O,O’)rhenium
- Dichlorobis(pentane-2,4-dionato-O,O’)titanium
Uniqueness
Dichlorobis(pentane-2,4-dionato-O,O’)platinum is unique due to its specific coordination environment and the chemical properties imparted by the platinum center.
Eigenschaften
CAS-Nummer |
68958-84-9 |
|---|---|
Molekularformel |
C10H14Cl2O4Pt |
Molekulargewicht |
464.2 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;platinum(4+);dichloride |
InChI |
InChI=1S/2C5H8O2.2ClH.Pt/c2*1-4(6)3-5(2)7;;;/h2*3,6H,1-2H3;2*1H;/q;;;;+4/p-4/b2*4-3-;;; |
InChI-Schlüssel |
VURYKVNSKGLIAG-VGKOASNMSA-J |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Cl-].[Pt+4] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Cl-].[Pt+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(3-chlorophenyl)carbamoyloxy]-1H-indol-3-yl]ethylazanium chloride](/img/structure/B13769468.png)

![[3-[(3-Nitrophenyl)carbamoyl]naphthalen-2-yl] acetate](/img/structure/B13769490.png)
![2-Naphthalenesulfonic acid, 7-amino-4-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B13769492.png)







![2-Cyclohexyl-3-hydroxy-1-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)-2-phenylpropan-1-one](/img/structure/B13769527.png)


